3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-Cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes multiple functional groups such as imidazo[2,1-f]purine, hydroxyphenyl, and cinnamyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of cinnamylamine with 4-hydroxyphenyl derivatives under acidic conditions, followed by cyclization and subsequent methylation steps to introduce the methyl groups at the appropriate positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyphenyl group may play a role in binding to receptors or enzymes, while the imidazo[2,1-f]purine core could be involved in modulating biological processes.
Comparison with Similar Compounds
6,8-Diprenylgenistein: A hydroxycinnamic acid derivative with similar structural features.
Genistein: Another isoflavone with potential biological activity.
Uniqueness: 3-Cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity set it apart from other similar compounds.
Properties
CAS No. |
949711-18-6 |
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Molecular Formula |
C24H21N5O3 |
Molecular Weight |
427.464 |
IUPAC Name |
6-(4-hydroxyphenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-10-12-19(30)13-11-18)26(2)24(32)27(22(20)31)14-6-9-17-7-4-3-5-8-17/h3-13,15,30H,14H2,1-2H3/b9-6+ |
InChI Key |
UOAGJTZSOYSRRL-RMKNXTFCSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
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